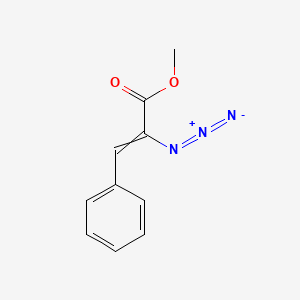

Methyl 2-azido-3-phenylprop-2-enoate

Description

Properties

CAS No. |

94413-73-7 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

methyl 2-azido-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

HZPRAUOGOBIGGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Bromination of α,β-Unsaturated Esters

The starting material, methyl 3-phenylprop-2-enoate, undergoes bromination at the α-position using N-bromosuccinimide (NBS) in the presence of Mg(ClO₄)₂ as a Lewis acid catalyst. The reaction proceeds via radical intermediates, with acetonitrile (CH₃CN) as the solvent and temperatures maintained at 25–40°C.

Example Protocol

- Substrate : Methyl 3-phenylprop-2-enoate (5.0 mmol)

- Reagents : NBS (1.5 equiv), Mg(ClO₄)₂ (0.3 equiv)

- Solvent : CH₃CN (25 mL)

- Conditions : Stirring at room temperature for 6 hours.

Yields for brominated intermediates typically exceed 85%, with purity confirmed via NMR spectroscopy.

Azide Substitution

The brominated intermediate is treated with NaN₃ in dimethyl sulfoxide (DMSO) to replace the bromide with an azido group. The polar aprotic solvent facilitates SN₂ nucleophilic substitution, with reaction completion achieved within 12–24 hours.

Example Protocol

- Substrate : Methyl 2-bromo-3-phenylprop-2-enoate (5.0 mmol)

- Reagents : NaN₃ (3.0 equiv)

- Solvent : DMSO (15 mL)

- Conditions : Stirring at room temperature overnight.

This method yields this compound in 79% isolated yield.

Iron-Catalyzed Direct Azidation

Iron catalysts offer a streamlined alternative by enabling direct azidation of α,β-unsaturated esters without prior halogenation. FeBr₂ or FeCl₂, in combination with triethylamine (Et₃N), activates the α-position for azide insertion.

Reaction Mechanism

The iron catalyst coordinates to the ester carbonyl, polarizing the α-carbon and facilitating azide attack. Et₃N acts as a base, neutralizing HBr byproducts.

Example Protocol

- Substrate : Methyl 3-phenylprop-2-enoate (0.5 mmol)

- Catalyst : FeBr₂ (0.1 mmol), Et₃N (0.1 mmol)

- Solvent : CH₃CN (5 mL)

- Conditions : Heating at 50–80°C under N₂ for 12–24 hours.

Yields range from 65–75%, with higher temperatures improving reaction rates.

Electrophilic Azidation Using Iodine

Electrophilic azidation employs iodine (I₂) as an oxidizing agent in tandem with NaN₃. This method is effective for substrates sensitive to radical intermediates.

Procedure

I₂ oxidizes NaN₃ to generate electrophilic azidyl radicals, which react with the α-carbon of the ester. A DMSO/H₂O (2:1) solvent system ensures solubility and stabilizes intermediates.

Example Protocol

- Substrate : Methyl 3-phenylprop-2-enoate (5.0 mmol)

- Reagents : NaN₃ (3.5 equiv), I₂ (1.5 equiv)

- Solvent : DMSO/H₂O (15 mL)

- Conditions : Stirring at room temperature for 4 hours.

This method achieves 70–80% yield but requires careful control of iodine stoichiometry to avoid over-oxidation.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation-Azidation | NBS, Mg(ClO₄)₂, NaN₃ | CH₃CN, DMSO | RT–40°C | 79 | High yield; scalable | Toxic brominated byproducts |

| Iron-Catalyzed | FeBr₂, Et₃N | CH₃CN | 50–80°C | 65–75 | Direct method; no halogenation | Requires inert atmosphere |

| Electrophilic Azidation | I₂, NaN₃ | DMSO/H₂O | RT | 70–80 | Avoids radicals | Iodine handling challenges |

| Diazo Transfer | DPPA, Et₃N | DCM | 0°C–RT | 50–60 | Mild conditions; no NaN₃ | Lower yield; cost of DPPA |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Cycloaddition Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Diazotizing Reagents: Fluorosulfuryl azide (FSO2N3) for the synthesis of the azido compound.

Copper Catalysts: Used in CuAAC reactions to form triazoles.

Palladium Catalysts: Employed in the reduction of the azido group to an amine.

Major Products Formed

1,2,3-Triazoles: Formed through CuAAC reactions.

Scientific Research Applications

Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Materials Science: Employed in the development of new materials with unique properties, such as polymers and nanomaterials.

Biological Studies: Utilized in the study of biological systems, particularly in the labeling and tracking of biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-azido-3-phenylprop-2-enoate shares structural similarities with other α,β-unsaturated esters, but key differences in substituents lead to divergent properties:

Key Observations :

- Azido vs. Cyano Groups: The azido group in this compound confers higher reactivity toward cycloaddition reactions compared to cyano-substituted analogs (e.g., compound 2 in ), which are more suited for nucleophilic additions or heterocycle formation .

- Aromatic vs.

- Diterpene Esters : Compounds like sandaracopimaric acid methyl ester derive from natural diterpenes, imparting hydrophobicity and applications in resins, contrasting with the synthetic azido ester’s role in biomedical research .

Reactivity and Stability

- Azido Group Hazards: The azido substituent introduces thermal instability and explosivity risks, necessitating careful handling—unlike safer esters like Methyl 2-hexenoate, which require standard laboratory precautions .

- Electrophilicity : The α,β-unsaturated ester moiety in all compounds participates in Michael additions. However, electron-withdrawing groups (e.g., -N₃, -CN) enhance electrophilicity at the β-carbon, accelerating nucleophilic attack compared to diterpene esters .

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, comparisons with related compounds highlight trends:

| Technique | This compound (Expected) | Methyl 2-hexenoate (Observed) | Sandaracopimaric Acid Methyl Ester (Observed) |

|---|---|---|---|

| IR (cm⁻¹) | ~2100 (N₃ stretch), ~1700 (C=O) | 1715 (C=O), 1650 (C=C) | 1720 (C=O), 1680 (C=C) |

| ¹H NMR (δ) | Phenyl protons (7.2–7.5), CH₂ (4.0–4.3) | CH₃O (3.7), CH₂=CH (5.8–6.3) | Terpene protons (0.8–2.5), CH₃O (3.6) |

| ¹³C NMR (δ) | C=O (~165), N₃-C (~120) | C=O (167), C=C (125) | C=O (170), diterpene carbons (15–45) |

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic tools like SHELX and ORTEP are critical for resolving structures of α,β-unsaturated esters. This compound likely exhibits hydrogen-bonding patterns distinct from diterpene esters due to its planar phenyl group and azido functionality. For example, diterpene esters (e.g., sandaracopimaric acid methyl ester) form extended hydrophobic networks, whereas the azido ester may display N–H···O interactions or π-stacking, as seen in related aromatic systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-azido-3-phenylprop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the azide group via nucleophilic substitution or Huisgen cycloaddition precursors. For example:

Start with methyl 3-phenylprop-2-enoate.

React with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid exothermic decomposition.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization includes monitoring reaction progress by TLC and adjusting stoichiometry to minimize byproducts like hydrazoic acid (HN₃). Safety protocols for handling azides are critical due to their shock sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the ester methyl group (~3.7 ppm), azide resonance absence (indirectly confirmed by IR), and phenyl protons (7.2–7.5 ppm).

- IR : The azide stretch (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) are key.

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 218.1 (C₁₀H₉N₃O₂).

- X-ray Crystallography : For unambiguous structure determination, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, shock-resistant containers to prevent azide degradation.

- Handling : Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid metal spatulas to prevent friction-induced detonation.

- Disposal : Quench azides with NaNO₂/HCl under cold conditions to generate inert gases .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

- Methodological Answer : Analyze single-crystal X-ray data to identify hydrogen-bond donors/acceptors. Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions between azide N atoms and ester carbonyl groups. Such patterns guide the design of co-crystals for materials science applications .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in Huisgen cycloaddition with alkynes. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.

- MD Simulations : Study solvent effects (e.g., DMSO vs. water) on reaction kinetics. Correlate with experimental yields from LC-MS .

Q. How do crystallographic data discrepancies arise in this compound structure determinations, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from twinning or disorder in the azide group. Mitigation strategies:

Collect high-resolution data (≤0.8 Å) to resolve electron density.

Use SHELXD for phase problem solutions and SHELXL for refinement with anisotropic displacement parameters.

Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies enable the use of this compound as a pharmaceutical intermediate?

- Methodological Answer :

- Bioisosterism : Replace the azide with triazole via click chemistry to enhance drug-like properties (e.g., metabolic stability).

- SAR Studies : Modify the phenyl ring with electron-withdrawing groups (e.g., –F) to tune reactivity, as seen in fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.